molecular formula C7H14Cl2N4 B1377357 (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride CAS No. 1432681-51-0

(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Cat. No.: B1377357
CAS No.: 1432681-51-0
M. Wt: 225.12 g/mol
InChI Key: ITBNVCHLLAMZQZ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical trajectory of triazole chemistry, which began with Bladin's initial characterization of the triazole ring system in 1885. The name triazole was first coined by Bladin to assign the five-membered three nitrogen-containing heterocyclic aromatic ring system having molecular formula C₂H₃N₃. This foundational work established the framework for understanding triazole chemistry that would later enable the synthesis of more complex derivatives like the cyclopropyl-substituted methanamine compound.

The evolution toward methanamine-containing triazole derivatives gained momentum through advances in synthetic methodology, particularly the development of reliable methods for functionalizing triazole rings at specific positions. Research into triazole-methanamine complexes demonstrated the versatility of these structures, with synthesis methods involving the preparation of (triazole-5-yl)methanamine through multi-step procedures including phthalimide protection, copper-catalyzed azide-alkyne cycloaddition, and subsequent deprotection steps. These methodological advances provided the synthetic foundation necessary for accessing more specialized derivatives such as the cyclopropyl-methyl-substituted variant.

The specific compound this compound, with CAS number 1432681-51-0, represents a relatively recent addition to the triazole derivative library. The molecular formula C₇H₁₄Cl₂N₄ and molecular weight of 225.12 g/mol reflect the dihydrochloride salt form, which enhances solubility compared to the free base. This compound's development reflects the ongoing trend toward creating more sophisticated triazole derivatives with enhanced physicochemical properties for research applications.

Significance in Triazole Chemistry

The significance of this compound within triazole chemistry stems from several structural and functional characteristics that distinguish it from simpler triazole derivatives. The 1,2,4-triazole core structure provides a robust heterocyclic foundation that has demonstrated extensive utility across multiple research domains. 1,2,4-triazoles are featured in many kinds of drugs, with notable examples including antifungal agents and plant growth regulators, establishing the therapeutic relevance of this heterocyclic class.

The cyclopropyl substitution at the 5-position introduces unique steric and electronic properties that can significantly influence the compound's binding characteristics and reactivity profile. Cyclopropyl groups are known to confer conformational rigidity and can participate in distinctive electronic interactions due to the strained three-membered ring system. This structural feature positions the compound within a specialized subset of triazole derivatives that combine the inherent properties of the triazole core with the unique characteristics imparted by cyclopropyl substitution.

The methanamine functional group at the 3-position provides a versatile handle for further chemical modification and contributes to the compound's potential utility in coordination chemistry and drug discovery applications. Recent research has highlighted the importance of triazole-methanamine combinations in creating effective ligands for metal coordination. The preparation of copper complexes with triazole-methanamine ligands has demonstrated the utility of these structural motifs in catalytic applications, particularly in organic synthesis reactions.

Structural Feature Chemical Significance Research Implications
1,2,4-Triazole Core Provides aromatic stability and multiple coordination sites Enables diverse biological activities and coordination chemistry
Cyclopropyl Substitution Introduces conformational rigidity and unique electronic properties Enhances selectivity and binding specificity
Methanamine Group Offers sites for hydrogen bonding and further functionalization Facilitates drug design and materials applications
Dihydrochloride Salt Improves solubility and stability Enhances pharmaceutical and research utility

Research Evolution and Current Status

The research evolution surrounding this compound reflects broader trends in triazole chemistry, where investigators have increasingly focused on developing derivatives with enhanced specificity and improved physicochemical properties. Recent advances in the medicinal chemistry of 1,2,4-triazole-based derivatives have demonstrated significant progress, with researchers investigating synthetic approaches and diverse biological activities reported in recent literature.

Contemporary research has revealed that 1,2,4-triazole derivatives function effectively as amide bioisosteres, a discovery that has particular relevance for compounds containing methanamine functionalities. The discovery of 1,2,4-triazole groups as replacements for key amide groups in kinase binding has opened new avenues for drug design, with crystallographic evidence demonstrating that 1,2,4-triazole can replace amide groups in forming key hydrogen bonds with target proteins. This finding has significant implications for the development of triazole-methanamine derivatives as potential therapeutic agents.

The current research status indicates that triazole-containing compounds with methanamine groups represent a growing area of investigation across multiple disciplines. In coordination chemistry, copper triazole-methanamine complexes have been successfully immobilized onto mesoporous materials for catalytic applications. These developments demonstrate the versatility of the triazole-methanamine motif in creating functional materials with defined properties.

Recent studies have also emphasized the importance of structure-activity relationships in triazole derivatives, with particular attention to the positioning of substituents and their effects on biological activity. The antibacterial activities of 1,2,4-triazole derivatives have been extensively studied, with research showing that specific substitution patterns can dramatically influence antimicrobial potency. These findings provide context for understanding how specialized derivatives like the cyclopropyl-methyl-substituted methanamine compound might exhibit distinct biological or chemical properties.

Research Domain Current Applications Future Directions
Medicinal Chemistry Amide bioisosteres in drug design Enhanced selectivity and potency optimization
Coordination Chemistry Catalytic complexes and materials Advanced functional materials and nanocatalysts
Synthetic Chemistry Building blocks for complex molecules Streamlined synthetic methodologies
Materials Science Heterocyclic building blocks Smart materials and responsive systems

The compound this compound is currently available as a research chemical with high purity specifications, typically 98% or greater. Its classification as a heterocyclic building block reflects its potential utility in constructing more complex molecular architectures for various research applications. The availability of this compound in different quantities and its characterization through multiple analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, indicates its established position within the research chemical marketplace.

Properties

IUPAC Name

(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-11-6(4-8)9-10-7(11)5-2-3-5;;/h5H,2-4,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBNVCHLLAMZQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CC2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of the Triazole Core

  • Cyclization : Reacting acylhydrazine derivatives (e.g., 4a/4b ) with cyclopropanecarboxamide (8a ) under microwave irradiation or conventional heating forms the triazole ring.
    Conditions :
    • Microwave: 600W, 30 minutes (yield: ~97% for analogous compounds)
    • Conventional: Toluene, 60–100°C, 2–48 hours (yield: ~85%)

Step 2: Functionalization with Cyclopropyl Group

  • Alkylation : Introduce the cyclopropyl moiety using methyl trifluoromethanesulfonate and triethylamine.
    Conditions : 60°C, 2 days, followed by 100°C for 2 hours.

Step 3: Amine Salt Formation

Microwave-Assisted Synthesis Optimization

Recent advancements highlight microwave irradiation as a high-efficiency method:

Parameter Value Impact
Power 600W Enhances reaction rate and reduces side products
Time 30 minutes Achieves near-complete conversion (97% yield for similar triazoles)
Solvent Toluene Optimal dielectric properties for microwave absorption

Analytical and Purification Methods

Industrial-Scale Considerations

Large-scale production emphasizes:

Comparison of Synthesis Routes

Method Yield Time Advantages Limitations
Microwave-Assisted 97% 30 minutes Rapid, high purity Specialized equipment required
Conventional Thermal 85% 48 hours Scalable, low capital cost Longer reaction time, lower yield

Chemical Reactions Analysis

Types of Reactions

(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules.
  • Ligand in Coordination Chemistry: It can act as a ligand for metal complexes, influencing their reactivity and stability.

Biological Applications

  • Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It interferes with bacterial cell wall synthesis and disrupts metabolic pathways.
  • Antiviral Activity: Preliminary studies suggest potential antiviral effects, possibly through inhibition of viral replication mechanisms.

Pharmaceutical Development

  • Drug Development: The compound is being investigated for its potential in developing new pharmaceuticals targeting bacterial and viral infections. Its ability to inhibit specific biological pathways makes it a candidate for further exploration in drug formulation.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride against common bacterial strains such as E. coli and Staphylococcus aureus. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity compared to standard antibiotics.

Case Study 2: Antiviral Activity

Research conducted at a pharmaceutical laboratory assessed the antiviral efficacy of this compound against influenza viruses. Results showed that it reduced viral load by over 50% at concentrations as low as 10 µg/mL, suggesting its potential as an antiviral agent.

Mechanism of Action

The mechanism of action of (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below compares the target compound with similar triazole-based amines:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Salt Form Key Features
Target Compound C7H13Cl2N4 ~223.9 5-cyclopropyl, 4-methyl, 3-CH2NH2 Dihydrochloride High solubility, cyclopropyl stability
(5-Cyclopropyl-4-phenyl-4H-triazol-3-yl)methanamine dihydrochloride C12H16Cl2N4 287.19 5-cyclopropyl, 4-phenyl, 3-CH2NH2 Dihydrochloride Larger aromatic substituent (phenyl)
2-(4-Methyl-4H-triazol-3-yl)ethanamine dihydrochloride C5H12Cl2N4 199.08 4-methyl, 3-CH2CH2NH2 Dihydrochloride Shorter chain (ethanamine)
1-(5-Methyl-4H-triazol-3-yl)ethanamine hydrochloride C5H11ClN4 162.63 5-methyl, 3-CH2CH2NH2 Hydrochloride Mono-salt, lower solubility
[5-(Methanesulfonylmethyl)-4H-triazol-3-yl]methanamine hydrochloride C5H11ClN4O2S 226.68 5-CH2SO2CH3, 3-CH2NH2 Hydrochloride Polar sulfonyl group

Key Observations :

  • Amine Chain Length : The methanamine group (CH2NH2) in the target compound vs. ethanamine (CH2CH2NH2) in others may influence binding affinity to biological targets due to spatial constraints .
  • Salt Form: Dihydrochloride salts (target, ) generally exhibit superior aqueous solubility compared to mono-hydrochloride derivatives (e.g., ), critical for drug bioavailability .

Biological Activity

(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a heterocyclic compound featuring a triazole ring that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The compound’s molecular formula is C7H12N4C_7H_{12}N_4 with a molecular weight of 152.20 g/mol. The IUPAC name is (5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methanamine, and its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
IUPAC Name(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methanamine
InChIInChI=1S/C7H12N4/c1-11-6(4-8)9-10-7(11)5-2-3-5/h5H,2-4,8H2,1H3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The triazole ring can inhibit enzymes such as cytochrome P450s and other oxidases.
  • Receptor Modulation : It may interact with receptors involved in cell signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens:

Case Study: Antimicrobial Efficacy

In a study investigating the antimicrobial activity of several triazole derivatives, this compound demonstrated effective inhibition against:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : MIC of 64 µg/mL.

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored:

Case Study: Cytotoxic Effects

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as:

  • HeLa Cells : IC50 value of 15 µM.
  • MCF7 Cells : IC50 value of 20 µM.

The mechanism involves the activation of caspase pathways leading to programmed cell death.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeatureBiological Activity
(4-methyl-4H-1,2,4-triazol-3-yl)methanamineLacks cyclopropyl groupModerate antimicrobial
(5-(Cyclopropylmethyl)thio)-triazole derivativeContains sulfurEnhanced anticancer effects

The presence of the cyclopropyl group in (5-cyclopropyl...) enhances its steric and electronic properties, contributing to its increased reactivity and biological efficacy compared to its analogs.

Q & A

Basic Research Questions

Q. What experimental design methodologies are recommended for optimizing the synthesis of (5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride?

  • Use statistical Design of Experiments (DoE) to minimize trial-and-error approaches. Factorial designs (e.g., full or fractional factorial) can systematically vary parameters like reaction temperature, solvent polarity, and catalyst loading to identify optimal conditions . Response Surface Methodology (RSM) is useful for modeling non-linear relationships between variables and yield. Ensure replicates are included to assess reproducibility.

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the presence of cyclopropyl, methyl, and triazole groups. Compare chemical shifts with structurally analogous triazole derivatives (e.g., 4-methylthiazole derivatives) .
  • Mass spectrometry : Use EI-MS or ESI-MS to verify molecular weight (C8_8H14_{14}Cl2_2N4_4) and fragmentation patterns.
  • Elemental analysis : Validate empirical formula consistency (e.g., %C, %H, %N) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Refer to GHS guidelines and SDS data for structurally similar compounds (e.g., [1-(3-methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride). Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, immediately rinse with water and seek medical advice if irritation persists .

Q. How should this compound be stored to ensure stability?

  • Store in airtight, light-resistant containers at -20°C to prevent degradation. Monitor humidity levels (<40% RH) to avoid hydrolysis of the triazole ring or hydrochloride salt formation .

Advanced Research Questions

Q. How can computational methods enhance reaction design for derivatives of this compound?

  • Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Use reaction path search algorithms to identify energy barriers and optimize conditions (e.g., solvent effects, catalyst choice) . Pair computational data with machine learning models to prioritize high-yield synthetic routes.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals. Compare experimental IR stretching frequencies (e.g., C=N at ~1596 cm1^{-1}) with theoretical spectra generated via computational tools . For ambiguous results, synthesize a deuterated analog or use X-ray crystallography for definitive confirmation.

Q. How do substituent modifications (e.g., cyclopropyl vs. cyclohexyl) impact biological activity?

  • Conduct comparative SAR studies using analogs (e.g., 4-cycloheptyl-5-sulfanyl-triazole derivatives) . Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (e.g., logP, polar surface area). Use molecular docking to assess binding affinity differences in target proteins.

Q. What methodologies are effective for scaling up synthesis while maintaining yield and purity?

  • Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, temperature). Optimize workup procedures using membrane separation or column chromatography tailored to the compound’s solubility profile . Validate scalability via pilot plant trials with controlled batch sizes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.